8-Methoxy-5-methylchroman-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-5-methylchroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and exert antioxidant effects by scavenging free radicals . These actions contribute to its therapeutic potential in treating various diseases and conditions.
Comparison with Similar Compounds
8-Methoxy-5-methylchroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the methoxy and methyl groups but shares a similar core structure.
Chromone: Differs by having a double bond between C-2 and C-3, leading to different biological activities.
Taxifolin: A natural compound with a similar chromanone structure but with additional hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-methoxy-5-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
SEHLFJFGGCSWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)OC |
Origin of Product |
United States |
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